Cas no 476321-64-9 (N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a specialized organic compound featuring a thiazole core linked to a chlorophenyl group and a benzamide moiety with a pyrrolidinedione substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for protease inhibition or kinase modulation due to its electrophilic 2,5-dioxopyrrolidin-1-yl group, which may facilitate covalent binding to target proteins. The chlorophenyl and thiazole components enhance lipophilicity and aromatic interactions, potentially improving binding affinity. Its well-defined heterocyclic architecture makes it a candidate for intermediate synthesis in drug discovery, particularly for targeting inflammatory or oncological pathways. The compound’s reactivity and stability warrant careful handling under controlled conditions.
N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide structure
476321-64-9 structure
Product Name:N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:476321-64-9
MF:C20H14ClN3O3S
MW:411.861462116241
CID:5901077
PubChem ID:4080103
Update Time:2025-10-28

N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-3-(2,5-dioxo-1-pyrrolidinyl)-
    • N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • AKOS000917023
    • AB00667960-01
    • F0466-0018
    • N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • SR-01000006307
    • Oprea1_118771
    • 476321-64-9
    • SR-01000006307-1
    • Inchi: 1S/C20H14ClN3O3S/c21-14-6-4-12(5-7-14)16-11-28-20(22-16)23-19(27)13-2-1-3-15(10-13)24-17(25)8-9-18(24)26/h1-7,10-11H,8-9H2,(H,22,23,27)
    • InChI Key: JOXYLRYUXYXYEF-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(Cl)C=C2)=CS1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Computed Properties

  • Exact Mass: 411.0444402g/mol
  • Monoisotopic Mass: 411.0444402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.493±0.06 g/cm3(Predicted)
  • pka: 6.70±0.50(Predicted)

N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

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N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide Related Literature

Additional information on N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide

N-4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide: A Comprehensive Overview

N-4-(4-Chlorophenyl)-1,3-thiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known by its CAS registry number 476321-64-9, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science. The molecule consists of a benzamide core with substituents that include a 4-chlorophenyl group, a 1,3-thiazole ring, and a 2,5-dioxopyrrolidine moiety. These functional groups contribute to the compound's versatility and reactivity.

The synthesis of N-4-(4-Chlorophenyl)-1,3-thiazol-2-Yl-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on green chemistry approaches to minimize environmental impact while maintaining high efficiency in the synthesis process.

One of the most exciting developments involving this compound is its application in drug design. The presence of the 1,3-thiazole ring and the 2,5-dioxopyrrolidine group makes it a potential candidate for targeting specific biological pathways. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in neurodegenerative diseases. These findings have sparked interest among pharmaceutical researchers who are exploring its potential as a lead compound for drug development.

In addition to its pharmacological applications, N-4-(4-Chlorophenyl)-1,3-thiazol-2-Yl-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide has shown promise in materials science. Its structural rigidity and ability to form stable complexes make it a candidate for use in advanced materials such as sensors and electronic devices. Recent research has highlighted its potential as a building block for self-assembling nanostructures, which could revolutionize the field of nanotechnology.

The CAS number 476321-64-9 serves as a unique identifier for this compound in scientific literature and databases. This ensures that researchers worldwide can reference and study the compound consistently. The increasing availability of computational tools has enabled detailed molecular modeling of this compound, providing insights into its electronic properties and interaction mechanisms with biological systems.

Despite its potential applications, further research is needed to fully understand the properties and capabilities of N-4-(4-Chlorophenyl)-1,3-thiazol-2-Yl-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide. Collaborative efforts between chemists, biologists, and materials scientists are essential to unlock its full potential across diverse fields. As technology advances and new research findings emerge, this compound is poised to play a significant role in shaping future innovations.

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